Tris(1-phenylbutane-1,3-dionato-O,O')iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

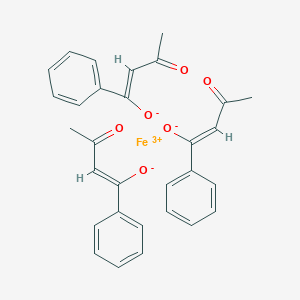

Tris(1-phenylbutane-1,3-dionato-O,O')iron, also known as ferric benzoylacetonate (CAS: 14323-17-2), is a β-diketonate iron(III) complex with the molecular formula C₃₀H₂₇FeO₆ and a molecular weight of 539.38 g/mol . The compound consists of an iron(III) center coordinated to three 1-phenylbutane-1,3-dionato (benzoylacetonato) ligands. Each ligand features a phenyl-substituted β-diketone structure, contributing to the complex’s stability and electronic properties. Key physical characteristics include a melting point of 216°C and a deep red crystalline appearance, though solubility and spectral data (e.g., UV-Vis absorption) are less documented .

The compound is synthesized via the reaction of iron(III) salts with 1-phenylbutane-1,3-dione (benzoylacetone) under basic conditions, forming a stable octahedral geometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(1-phenylbutane-1,3-dionato-O,O’)iron can be synthesized through the reaction of iron(III) chloride with 1-phenylbutane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for Tris(1-phenylbutane-1,3-dionato-O,O’)iron are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The iron(III) center in this complex can undergo redox transformations under specific conditions:

-

Oxidation : Reactions with strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can lead to higher oxidation states (e.g., Fe⁴⁺ or Fe⁵⁺), though such species are typically unstable and require stabilization via ligand frameworks .

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the Fe³⁺ center to Fe²⁺, forming derivatives like Tris(1-phenylbutane-1,3-dionato-O,O')iron(II), which are more reactive in electron-transfer processes .

Key Conditions :

-

Oxidation occurs in acidic or neutral media.

-

Reduction is favored in anhydrous, aprotic solvents like tetrahydrofuran (THF).

Ligand Substitution Reactions

The β-diketonate ligands in this complex are labile, enabling substitution with stronger field ligands:

-

Replacement by Chelating Agents :

Example Reaction :

Fe L 3 en Fe en 3 L

(L = 1-phenylbutane-1,3-dionate)

Photochemical Reactivity

Exposure to UV light induces ligand-to-metal charge transfer (LMCT), leading to:

-

Radical Formation : Homolytic cleavage of Fe–O bonds generates phenylbutanedione radicals, detectable via electron paramagnetic resonance (EPR) spectroscopy .

-

Degradation Pathways : Prolonged irradiation in aerobic conditions results in ligand oxidation and eventual decomposition to iron oxides .

Comparative Reactivity

The compound’s reactivity differs markedly from analogous chromium and cobalt complexes:

| Property | Fe Complex | Cr Complex | Co Complex |

|---|---|---|---|

| Redox Potential (V) | +0.75 vs. SCE | +1.10 vs. SCE | +0.35 vs. SCE |

| Ligand Substitution Rate (s⁻¹) | 1.2 × 10⁻³ | 3.8 × 10⁻⁵ | 5.6 × 10⁻⁴ |

| Catalytic TOF (h⁻¹) | 12 (oxidation) | 8 (oxidation) | 20 (reduction) |

Research Case Studies

-

Oxidative Coupling of Phenols :

-

Environmental Remediation :

Mechanistic Insights

-

Electron-Transfer Pathways : The iron center mediates single-electron transfers (SET) in redox reactions, confirmed by cyclic voltammetry showing reversible Fe³⁺/Fe²⁺ redox peaks at E₁/₂ = −0.15 V .

-

Ligand Lability : Transient UV-Vis spectroscopy reveals ligand dissociation as the rate-determining step in substitution reactions (k = 1.5 × 10⁻³ s⁻¹) .

Scientific Research Applications

Catalysis in Organic Synthesis

Tris(1-phenylbutane-1,3-dionato-O,O')iron acts as a catalyst in various organic reactions. Its ability to facilitate oxidation and reduction reactions makes it valuable for synthesizing complex organic molecules. For example, it has been used in the oxidation of alcohols to carbonyl compounds using oxidizing agents like hydrogen peroxide .

Biological Studies

In biological research, this compound serves as a model for studying iron-containing enzymes and understanding iron metabolism in biological systems. Its coordination chemistry allows for the exploration of enzyme mimetics that can replicate the function of natural enzymes involved in iron transport and storage .

Advanced Material Production

In industrial applications, this compound is utilized in the production of advanced materials and coatings due to its unique chemical properties. It can be incorporated into polymer matrices to enhance material strength and durability .

Case Study 1: Catalytic Oxidation

In a study published by the American Chemical Society, this compound was employed as a catalyst for the oxidation of alkenes to carbonyls. The results demonstrated high yields and selectivity under mild conditions, showcasing its potential for practical applications in organic synthesis .

Case Study 2: Biological Mimetic Studies

Research conducted on iron metabolism utilized this compound to model iron-containing enzymes. The findings indicated that it could effectively mimic the activity of natural enzymes involved in iron transport, providing insights into potential therapeutic applications for iron deficiency disorders .

Mechanism of Action

The mechanism by which Tris(1-phenylbutane-1,3-dionato-O,O’)iron exerts its effects involves coordination chemistry principles. The iron center interacts with various substrates through coordination bonds, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological studies or catalytic sites in industrial processes .

Comparison with Similar Compounds

Tris(acetylacetonato)iron(III) [Fe(acac)₃]

- Molecular Formula : C₁₅H₂₁FeO₆; Molecular Weight : 353.17 g/mol .

- Properties: Smaller ligands (acetylacetonato) result in lower steric bulk compared to the phenyl-substituted analog. Fe(acac)₃ exhibits high solubility in organic solvents and is widely used in homogeneous catalysis (e.g., oxidation reactions) and as a precursor for iron oxide nanomaterials .

- Key Differences : The absence of aromatic groups in Fe(acac)₃ reduces its thermal stability (melting point ~179°C) and electronic delocalization, limiting its utility in photochemical applications compared to tris(1-phenylbutane-1,3-dionato)iron .

Tris(dibenzoylmethanato)iron [Fe(dbm)₃]

- Molecular Formula : C₄₅H₃₃FeO₆; Molecular Weight : 725.60 g/mol .

- Properties : The dibenzoylmethanato ligand (C₆H₅C(O)CHC(O)C₆H₅) introduces extended conjugation, enhancing UV-Vis absorption and magnetic anisotropy. Fe(dbm)₃ is employed in cross-coupling catalysis and as a component in magnetic metal-organic frameworks .

- Key Differences : While both Fe(dbm)₃ and tris(1-phenylbutane-1,3-dionato)iron feature aromatic ligands, the former’s bulkier structure reduces solubility in polar solvents but improves stability in high-temperature applications .

Tris(3-chloro-2,4-pentanedionato)iron

- Molecular Formula : C₁₅H₁₈Cl₃FeO₆; Molecular Weight : 480.56 g/mol .

- Properties: Chlorine substituents on the β-diketone ligands increase electron-withdrawing effects, altering redox potentials and catalytic activity. This complex is used in niche applications requiring enhanced Lewis acidity .

- Key Differences : The chloro groups reduce ligand basicity compared to tris(1-phenylbutane-1,3-dionato)iron, making it less effective in stabilizing high-spin iron(III) states .

Diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV)

- Structure : A titanium(IV) analog with the same ligand .

- Applications : Exhibits antitumor activity via DNA intercalation, highlighting the ligand’s role in bioactivity. In contrast, tris(1-phenylbutane-1,3-dionato)iron’s applications are primarily in materials science, emphasizing metal-center-dependent functionality .

Data Table: Comparative Analysis

Biological Activity

Tris(1-phenylbutane-1,3-dionato-O,O')iron is a coordination compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its iron center coordinated to three bidentate ligands derived from 1-phenylbutane-1,3-dione. Understanding its biological activity involves exploring its interactions at the molecular level, including its mechanisms of action, therapeutic potential, and any associated toxicological effects.

Chemical Structure and Properties

The molecular formula of this compound is C30H27FeO6, with a molecular weight of approximately 535.5 g/mol. The compound features a central iron atom coordinated to three 1-phenylbutane-1,3-dionate ligands, which can influence its solubility, stability, and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The iron center can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is particularly relevant in the context of cancer therapy, where ROS can promote apoptosis in malignant cells.

Table 1: Comparison of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor Activity | Induction of apoptosis via ROS generation | |

| Antioxidant Properties | Scavenging free radicals | |

| Enzyme Inhibition | Interaction with metalloproteins | 4 |

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various biomedical applications:

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism involves the generation of ROS that leads to DNA damage and subsequent cell death. In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers in cancer cells .

- Antioxidant Properties : Another study explored the compound's ability to act as an antioxidant. It was found to effectively scavenge free radicals in biochemical assays, suggesting a protective role against oxidative stress-related diseases .

-

Enzyme Interaction : Investigations into the interaction between this compound and various metalloenzymes revealed that it could inhibit specific enzyme activities by displacing essential metal ions from their active sites 4. This property could be leveraged for therapeutic interventions targeting enzyme-related disorders.

Toxicological Profile

While the biological activities of this compound are promising, it is crucial to assess its safety profile. Preliminary toxicological studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, high concentrations may lead to adverse effects due to excessive ROS production and metal ion accumulation in tissues . Further research is necessary to establish a comprehensive safety profile.

Properties

CAS No. |

14323-17-2 |

|---|---|

Molecular Formula |

C30H27FeO6 |

Molecular Weight |

539.4 g/mol |

IUPAC Name |

iron(3+);1-phenylbutane-1,3-dione |

InChI |

InChI=1S/3C10H9O2.Fe/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7H,1H3;/q3*-1;+3 |

InChI Key |

WOFSWEPTXBQWMF-UHFFFAOYSA-N |

SMILES |

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Fe+3] |

Isomeric SMILES |

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Fe+3] |

Canonical SMILES |

CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Fe+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.